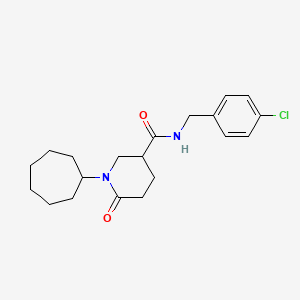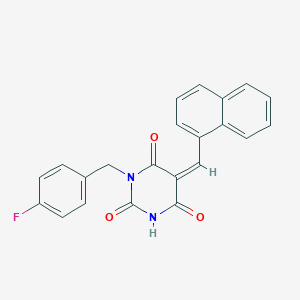![molecular formula C17H15ClN2O6 B5029354 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine](/img/structure/B5029354.png)
4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is also known as CP-115,955 and has been synthesized using various methods. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research on this compound will be discussed in
作用機序
The mechanism of action of 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine involves the inhibition of DPP-IV. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV leads to increased levels of these hormones, which in turn stimulate insulin secretion and reduce blood glucose levels. CP-115,955 has also been shown to have anti-inflammatory effects, which may contribute to its potential as a treatment for IBD and asthma.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine have been studied in vitro and in vivo. In vitro studies have shown that CP-115,955 inhibits DPP-IV activity in a dose-dependent manner. In vivo studies have shown that this compound reduces blood glucose levels and improves glucose tolerance in animal models of diabetes. CP-115,955 has also been shown to reduce inflammation in animal models of IBD and asthma.
実験室実験の利点と制限
The advantages of using 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine in lab experiments include its high purity and stability, which make it suitable for use in biochemical assays and animal studies. However, the limitations of using this compound include its high cost and limited availability.
将来の方向性
There are several future directions for research on 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine. One direction is to investigate its potential as a treatment for other diseases such as obesity and cardiovascular disease. Another direction is to develop more potent and selective DPP-IV inhibitors based on the structure of CP-115,955. Additionally, the anti-inflammatory effects of this compound could be further explored for the treatment of other inflammatory conditions.
合成法
The synthesis of 4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine has been achieved using different methods. One of the methods involves the reaction of 4-chloro-N-[(tert-butoxycarbonyl)amino]phenylalanine with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. This reaction produces the desired product in good yields. Another method involves the reaction of 4-chloro-N-[(tert-butoxycarbonyl)amino]phenylalanine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide. This reaction also produces the desired product in good yields.
科学的研究の応用
4-chloro-N-[(4-nitrophenoxy)acetyl]phenylalanine has been used in scientific research to develop drugs for the treatment of various diseases. This compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. Inhibition of DPP-IV has been proposed as a therapeutic approach for the treatment of type 2 diabetes mellitus. CP-115,955 has also been shown to have potential as a treatment for inflammatory bowel disease (IBD) and asthma.
特性
IUPAC Name |
3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O6/c18-12-3-1-11(2-4-12)9-15(17(22)23)19-16(21)10-26-14-7-5-13(6-8-14)20(24)25/h1-8,15H,9-10H2,(H,19,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRVZLCTTNWZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)
![N-[(2-phenoxy-3-pyridinyl)methyl]-1-phenylmethanesulfonamide](/img/structure/B5029288.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5029289.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}urea](/img/structure/B5029297.png)
![rel-(2R,3R)-3-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5029298.png)
![3-{[4-(4-bromobenzyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole oxalate](/img/structure/B5029303.png)
![diethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5029314.png)
![(3aS*,6aR*)-5-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(2-pyridinylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5029330.png)



![N-(1-{[4-(acetylamino)phenyl]amino}-2,2,2-trichloroethyl)-3-iodobenzamide](/img/structure/B5029360.png)
![1-[5-fluoro-3'-(1H-pyrazol-3-yl)-2-biphenylyl]ethanone](/img/structure/B5029365.png)